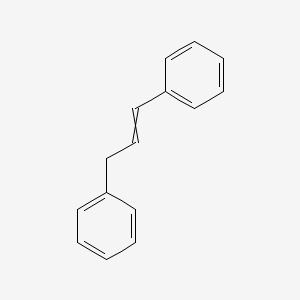

1,3-Diphenyl-1-propene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H14 |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

3-phenylprop-1-enylbenzene |

InChI |

InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2 |

InChI-Schlüssel |

AIMDYNJRXHEXEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Mechanisms of 1,3 Diphenyl 1 Propene

Prototropic Isomerization and Carbanionic Mechanisms

The movement of a proton, or prototropic shift, in 1,3-diphenylpropenes is a well-studied example of isomerization that proceeds through a carbanionic intermediate. This process is significantly influenced by the presence of a base catalyst, the stereochemistry of the starting material, and the inherent stability of the intermediate species.

The isomerization of 1,3-diphenylpropenes catalyzed by a base occurs through a mechanism involving the formation of carbanions. rsc.org This reaction pathway has been detailed through studies on both 1,3-diphenylpropenes and their derivatives. rsc.org The catalytic cycle is initiated by the abstraction of a proton by the base, leading to the formation of a resonance-stabilized carbanion. Subsequent protonation of this intermediate at a different position results in the isomerized product.

The stability of the carbanionic intermediates formed during the base-catalyzed isomerization is a critical factor influencing the reaction's thermodynamics. The geometric configuration of the starting alkene has a pronounced effect on the stability of the resulting carbanion. rsc.org For 1,3-diphenylpropene (B1239356), the free energy of formation for the carbanionic intermediates varies with the stereoisomer, decreasing in the order of cis–cis > trans–cis > trans–trans. rsc.org This trend suggests that the rsc.orgnih.gov interaction across the top of the carbanion is a dominant factor in determining its stability. rsc.org

| Isomer Configuration | Relative Stability of Carbanionic Intermediate |

|---|---|

| trans–trans | Most Stable |

| trans–cis | Intermediate Stability |

| cis–cis | Least Stable |

The degree to which the prototropic shift occurs within the same molecule (intramolecularity) is directly related to the stability of the carbanionic intermediate. rsc.org Research has shown that the more stable the carbanion, the more intramolecular the reaction becomes. rsc.org This phenomenon is attributed to the specific structure of the carbanionic intermediates, where a more stable, delocalized charge allows the abstracted proton to be returned to a different site on the same molecule more efficiently. rsc.org

Photochemical Reaction Pathways

When subjected to ultraviolet radiation, 1,3-diphenylpropene undergoes a series of photochemical reactions. The specific pathway and product distribution are highly dependent on temperature, as temperature affects the rates of various competing decay processes from the excited singlet state. nih.govacs.org

The photochemical behavior of 1,3-diphenylpropene has been studied over a wide temperature range, revealing a complex interplay of competing reaction and decay pathways. nih.govacs.org The excited singlet state can decay through both unactivated and activated processes. The unactivated pathways are fluorescence and intersystem crossing. nih.govacs.org The activated processes, which are more sensitive to temperature, include trans,cis isomerization and phenyl-vinyl bridging. nih.govacs.org This latter process leads to a diradical intermediate that can either revert to the ground-state reactant or rearrange to form a di-pi-methane product. nih.govacs.org Consequently, the quantum yields of the various products are highly dependent on the reaction temperature. acs.org

| Process | Type | Temperature Dependence |

|---|---|---|

| Fluorescence | Unactivated | Relatively Independent |

| Intersystem Crossing | Unactivated | Relatively Independent |

| trans,cis Isomerization | Activated | Dependent |

| Phenyl-vinyl bridging (Di-π-methane rearrangement) | Activated | Highly Dependent |

Upon photoexcitation, the singlet state of 1,3-diphenylpropene can relax through several non-reactive pathways. These are considered unactivated processes and are less influenced by temperature compared to reactive pathways. nih.govacs.org

Fluorescence: This process involves the emission of a photon as the excited singlet state returns to the ground state. It is one of the primary modes of decay for the singlet state of 1,3-diphenylpropene. nih.govacs.org

Intersystem Crossing: This is a radiationless transition where the molecule transitions from the excited singlet state to an excited triplet state. nih.govacs.org While substituents at the 3-position can affect activated photochemical processes, they have been found to have little effect on the unactivated pathways of fluorescence and intersystem crossing. nih.govacs.org

Activated Processes: Isomerization and Phenyl-Vinyl Bridging

The isomerization of 1,3-diphenyl-1-propene and related diphenylpolyenes can be initiated through activated processes, particularly photochemical activation. These processes often involve overcoming an energy barrier to induce transformations such as cis-trans isomerization. The photoisomerization of similar molecules like trans-stilbene and trans,trans-diphenylbutadiene is understood to proceed via phenyl torsion around the ethylenic bond. acs.org Upon photoexcitation, the molecule twists over a barrier to a perpendicular conformation and then relaxes back to the ground state as either the cis or trans isomer. acs.org

In solution, two primary isomerization paths have been identified for related compounds: a slower intramolecular activation and a much faster solvent-activated process due to solute-solvent interactions. acs.org The efficiency and pathway of isomerization can be influenced by factors such as the solvent, temperature, and excitation wavelength. acs.org

A key mechanistic feature in the photochemical rearrangement of this compound is the concept of phenyl-vinyl bridging. This bridging is a critical step in the di-π-methane rearrangement, where a diradical intermediate is formed, leading to the eventual formation of a cyclopropane ring. This process involves the formal interaction and bonding between one of the phenyl groups and the vinyl moiety.

Di-π-Methane Rearrangement and Diradical Intermediates

The di-π-methane rearrangement is a characteristic photochemical reaction for molecules like this compound, which possess two π-systems separated by a saturated carbon atom. wikipedia.orgscribd.com This rearrangement leads to the formation of an aryl-substituted cyclopropane. The general mechanism involves a 1,2-shift of one of the π-systems (in this case, a phenyl group) and the subsequent formation of a bond between the lateral carbons of the non-migrating moiety. iupac.org

The process is initiated by photoexcitation of the this compound molecule. This leads to the formation of a diradical intermediate through the bridging of one of the phenyl groups and the vinyl group. This diradical species is a key intermediate in the reaction pathway. The subsequent rearrangement of this diradical leads to the final cyclopropane product. The stability of the diradical intermediate can influence the regioselectivity of the reaction in asymmetrically substituted systems. wikipedia.orgscribd.com The success and pathway of the di-π-methane rearrangement can also be dependent on the excited state multiplicity (singlet vs. triplet). wikipedia.org

Photoheterolysis and Generation of Stabilized Cations (e.g., γ-chloropropyl cation, propenyl cation)

In addition to radical-mediated pathways, substituted diphenylalkane systems can undergo photoheterolysis, leading to the formation of stabilized carbocations. For instance, the photolysis of substituted diphenylmethyl halides in polar solvents like acetonitrile can result in the heterolytic cleavage of the carbon-halogen bond to generate diphenylmethyl cations. researchgate.netacs.org The quantum yield of this heterolysis is dependent on the nature of the substituents on the phenyl rings, with electron-donating groups favoring cation formation. researchgate.net

While direct evidence for the photoheterolysis of this compound to a propenyl cation is not extensively documented in the provided search results, analogous systems suggest its possibility. For example, the photolysis of 1,3-dichloro-1,3-diphenylpropane, a related compound, could conceptually lead to the formation of a γ-chloropropyl cation through heterolytic cleavage of a C-Cl bond, although the primary observed pathway in some studies is homolysis. The stability of the resulting propenyl cation, with its charge delocalized over the phenyl groups and the double bond, would be a driving force for such a process. The reaction environment, particularly the polarity of the solvent, would play a crucial role in facilitating the separation of the resulting ion pair. researchgate.net

Photohomolysis and Radical Formation

Photohomolysis, the light-induced cleavage of a chemical bond to form two radicals, is a significant reaction pathway for this compound and its derivatives. Upon absorption of light, the molecule can undergo homolytic cleavage of a C-C or C-H bond, although the C-H bonds on the propenylic chain are more susceptible. For substituted analogs, such as those with halogen atoms, the carbon-halogen bond is often the weakest and most likely to undergo homolysis. researchgate.net

For example, studies on substituted diphenylmethyl halides have shown that photolysis leads to the homolytic cleavage of the C-X bond, yielding diphenylmethyl radicals. researchgate.netacs.org The quantum yields for this homolysis are generally high and less dependent on the ring substituents compared to photoheterolysis. researchgate.net These generated radicals are highly reactive species that can participate in a variety of subsequent reactions, including dimerization, disproportionation, or reaction with the solvent. researchgate.net The formation of these radical intermediates is a key step in many of the photochemical transformations of diphenylpropene systems.

Photoisomerization Mechanisms

The photoisomerization of this compound primarily involves the interconversion between its cis and trans isomers. The mechanism is generally understood to occur from an excited singlet state and involves rotation around the carbon-carbon double bond. acs.org For related, more extended diphenylpolyenes like 1,4-diphenyl-1,3-butadiene, several photoisomerization mechanisms have been proposed and studied. nih.govresearchgate.net

One common mechanism is the one-bond-twist (OBT) , where rotation occurs around a single double bond. nih.gov Another proposed mechanism, particularly in constrained environments, is the bicycle-pedal (BP) mechanism , which involves the simultaneous rotation of two bonds. nih.govresearchgate.net The dominant mechanism can be influenced by the medium. For instance, in solution, the OBT mechanism is often favored, while in glassy media or the solid state, the BP mechanism can become significant. researchgate.net The photoisomerization quantum yields and the specific pathways are also affected by the solvent polarity and viscosity. acs.orgnih.gov

Radical Chemistry and Reactivity

Radical Chain Decomposition Properties of Diphenylpropane and Related Systems

The thermal decomposition of 1,3-diphenylpropane (B92013), a saturated analog of this compound, proceeds through a free-radical chain reaction. acs.orgosti.gov This process is relevant for understanding the radical chemistry of related diphenylalkanes. A radical chain reaction consists of three main stages: initiation, propagation, and termination. chemistrystudent.comlibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a C-C or C-H bond to form initial radical species. This step typically requires an input of energy, such as heat. libretexts.org

Propagation: The initial radicals can then abstract a hydrogen atom from a neutral 1,3-diphenylpropane molecule, generating a more stable secondary radical. This new radical can then undergo further reactions, such as β-scission, to break the hydrocarbon chain and produce smaller molecules and another radical. This new radical can then continue the chain by reacting with another 1,3-diphenylpropane molecule. acs.orgosti.gov

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. chemistrystudent.comlibretexts.org

The presence of radical initiators can start these chain reactions at lower temperatures, while inhibitors, such as hindered phenols, can quench the chain reactions. osti.gov The study of these radical chain decompositions is important for understanding the thermal stability and reactivity of the structural units found in larger molecules like coal and lignin. acs.orgosti.gov

Reaction Kinetics with Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The reaction of this compound with reactive oxygen species, such as the hydroxyl radical (•OH), is of interest in atmospheric chemistry and combustion processes. The hydroxyl radical is a highly reactive oxidant that can initiate the degradation of organic compounds. The reaction with alkenes typically proceeds via electrophilic addition of the •OH radical to the electron-rich double bond, forming a hydroxyalkyl radical intermediate.

The general mechanism for the reaction of an alkene with a hydroxyl radical involves the formation of a pre-reactive complex, followed by the addition of the •OH to one of the carbon atoms of the double bond. researchgate.net The subsequent fate of the resulting radical intermediate depends on the reaction conditions, including the presence of other species like oxygen.

To provide a comparative context, the table below presents the rate coefficients for the gas-phase reaction of hydroxyl radicals with propene and other related unsaturated hydrocarbons. These values illustrate the influence of molecular structure on reactivity towards •OH radicals.

Rate Coefficients for the Reaction of Hydroxyl Radicals with Selected Alkenes at 298 K

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| Propene | 2.63 x 10⁻¹¹ |

| 1-Butene | 3.14 x 10⁻¹¹ |

| Styrene (B11656) | 5.8 x 10⁻¹¹ |

Investigation of Radical Copolymerization Involving Propene Derivatives

Radical copolymerization is a versatile method for synthesizing polymers with tailored properties by incorporating two or more different monomer units into the polymer chain. The tendency of two monomers to copolymerize is described by their reactivity ratios, r₁ and r₂, which represent the preference of a growing polymer chain ending in one monomer to add the same monomer versus the other monomer. acs.org

While specific studies on the radical copolymerization of this compound are scarce, insights can be gained from the behavior of structurally similar monomers, such as α-methylstyrene. The copolymerization of α-methylstyrene with other monomers like styrene and butadiene has been studied. acs.orgprimescholars.comresearchgate.netsemanticscholar.org Due to steric hindrance from the phenyl group and the methyl group, α-methylstyrene has a low ceiling temperature, making its homopolymerization challenging under certain conditions. However, it can be effectively incorporated into copolymers.

The reactivity ratios for the copolymerization of α-methylstyrene (M₁) with styrene (M₂) are significantly different, with r₁ (α-methylstyrene) being less than 1 and r₂ (styrene) being greater than 1. acs.org This indicates that a growing polymer chain ending in an α-methylstyrene unit prefers to add a styrene monomer, and a chain ending in a styrene unit also prefers to add a styrene monomer. This leads to the formation of copolymers with a lower incorporation of α-methylstyrene than what would be expected from the feed ratio, often resulting in tapered or blocky structures. acs.org Given the structural similarity, this compound would be expected to exhibit similar behavior in radical copolymerization due to the steric bulk of the two phenyl groups.

Reactivity Ratios for the Anionic Copolymerization of α-Methylstyrene (M₁) and Butadiene (M₂)

| Monomer 1 (M₁) | r₁ | Monomer 2 (M₂) | r₂ | Method |

|---|---|---|---|---|

| α-Methylstyrene | -0.09 | Butadiene | 1.60 | Fineman-Ross |

| α-Methylstyrene | -0.09 | Butadiene | 1.55 | Kelen-Tudos |

Data from the copolymerization at a 35/65 molar ratio of α-methylstyrene to butadiene. primescholars.com

Cycloaddition Reactions

The double bond in this compound serves as a reactive site for various cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct. These reactions are powerful tools in organic synthesis for the construction of cyclic systems.

1,3-Dipolar Cycloadditions to Propene Double Bonds

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (in this case, the double bond of this compound) to form a five-membered heterocyclic ring. researchgate.netwikipedia.org This type of reaction is a powerful method for the synthesis of a wide variety of heterocyclic compounds. youtube.comscielo.br

Common 1,3-dipoles that can react with the double bond of this compound include nitrile oxides, diazomethane, and azomethine ylides. For example, the reaction of a nitrile oxide with an alkene leads to the formation of an isoxazoline ring. wikipedia.orgmdpi.comnih.gov Similarly, diazomethane adds to alkenes to form pyrazolines. researchgate.net The regioselectivity of these reactions, which determines the orientation of the 1,3-dipole with respect to the unsymmetrical alkene, is governed by both electronic and steric factors. researchgate.net

Studies on the 1,3-dipolar cycloaddition of nitrile oxides to stilbenes, which are structurally related to this compound, have shown that the reaction proceeds to form the corresponding isoxazoline derivatives. The diastereoselectivity of these reactions can be influenced by the presence of chiral auxiliaries on either the nitrile oxide or the stilbene. acs.orgprimescholars.com

Pericyclic Mechanisms and Stereospecificity in Cycloadditions

1,3-Dipolar cycloadditions are generally considered to be concerted pericyclic reactions, meaning they proceed in a single step through a cyclic transition state. researchgate.netchemrxiv.org According to the principles of frontier molecular orbital (FMO) theory, these reactions are classified as [π4s + π2s] cycloadditions, which are thermally allowed. researchgate.netchemrxiv.org The stereochemistry of the reaction is a key piece of evidence for a concerted mechanism. 1,3-Dipolar cycloadditions are typically stereospecific, meaning that the stereochemistry of the dipolarophile is retained in the product. researchgate.net For example, a cis-alkene will yield a syn-addition product, and a trans-alkene will yield an anti-addition product.

The regioselectivity of the cycloaddition is explained by the interaction of the frontier molecular orbitals (HOMO and LUMO) of the 1,3-dipole and the dipolarophile. The reaction is favored when the energy gap between the HOMO of one reactant and the LUMO of the other is small. The relative sizes of the orbital coefficients on the reacting atoms determine the preferred orientation of the addition. researchgate.netchemrxiv.org

[2+2] Cycloaddition Studies

[2+2] Cycloaddition reactions involve the combination of two alkene units to form a four-membered cyclobutane (B1203170) ring. These reactions are typically initiated photochemically, as the thermal [2+2] cycloaddition is symmetry-forbidden according to the Woodward-Hoffmann rules for a concerted suprafacial-suprafacial process. libretexts.orglibretexts.orgnih.gov

The photochemical [2+2] cycloaddition of alkenes proceeds through the excitation of one of the alkene molecules to its excited state, which then reacts with a ground-state alkene molecule. researchgate.netrsc.org Both intermolecular and intramolecular [2+2] cycloadditions are possible. For this compound, an intermolecular [2+2] cycloaddition would lead to the formation of a tetraphenyl-substituted cyclobutane derivative. The regiochemistry and stereochemistry of the resulting cyclobutane would depend on the orientation of the two reacting molecules in the transition state.

While specific studies on the [2+2] cycloaddition of this compound were not found in the reviewed literature, the photochemical behavior of stilbenes, which contain a 1,2-diphenylethylene core, has been extensively studied and can provide insights. Stilbenes are known to undergo photochemical [2+2] cycloaddition to form cyclobutane derivatives.

Diels-Alder Type Reactions Involving Propene Systems

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgmnstate.eduatc.iolibretexts.orguhcl.eduscribd.comlibretexts.org This reaction is highly valuable in organic synthesis due to its stereospecificity and predictability.

In the context of this compound, it could potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. The reactivity of an alkene as a dienophile is enhanced by the presence of electron-withdrawing groups. The phenyl groups on this compound are generally considered to be weakly electron-withdrawing or electron-donating depending on the reaction, which may affect its reactivity as a dienophile.

Alternatively, a structurally related compound, 1,4-diphenyl-1,3-butadiene, can act as the diene component in a Diels-Alder reaction. For instance, the reaction of trans,trans-1,4-diphenyl-1,3-butadiene with a powerful dienophile like tetracyanoethylene has been studied. imperial.ac.uk This demonstrates the capability of phenyl-substituted butadiene systems to participate in Diels-Alder reactions. While this compound itself cannot act as a diene in the classical sense, its structural isomers and related compounds are active participants in this important class of cycloaddition reactions.

Metal-Catalyzed Transformations and Olefin Reactivity of this compound

The olefinic bond in this compound is a focal point for a variety of metal-catalyzed transformations. These reactions leverage the reactivity of the double bond to construct new carbon-carbon and carbon-heteroatom bonds, often with high levels of control over stereochemistry and regiochemistry. Transition metals, particularly palladium, play a pivotal role in activating the molecule and guiding its reactivity through various mechanistic pathways.

Palladium-Catalyzed Reactions, including Allylic Substitution and Cross-Couplings

Palladium catalysts are exceptionally versatile for functionalizing allylic systems like this compound. Two of the most significant transformations in this class are allylic substitution and cross-coupling reactions.

Allylic Substitution (Tsuji-Trost Reaction): The Tsuji-Trost reaction is a palladium-catalyzed substitution of an allylic substrate that has a leaving group. wikipedia.org For substrates like 1,3-diphenyl-2-propenyl acetate (B1210297), this reaction provides a powerful method for allylation of various nucleophiles. organic-chemistry.org The catalytic cycle, shown in Figure 1, begins with the coordination of the palladium(0) catalyst to the double bond of the allylic substrate. This is followed by oxidative addition, where the leaving group is expelled, leading to the formation of a η³-π-allylpalladium(II) complex. organic-chemistry.org This intermediate is electrophilic and can be attacked by a wide range of "soft" nucleophiles (e.g., malonates, amines, enolates). The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, regenerating the palladium(0) catalyst and yielding the substituted product. organic-chemistry.org The use of phosphine ligands is crucial for modulating the reactivity and selectivity of the catalyst. wikipedia.org

Cross-Coupling Reactions (Heck Reaction): The Heck reaction is a cornerstone of C-C bond formation, used to synthesize substituted alkenes. nih.gov Derivatives of this compound can be synthesized via the palladium-catalyzed reaction of an aryl halide with an appropriate allylbenzene (B44316) derivative. The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, forming an arylpalladium(II) complex. The alkene then coordinates to this complex and undergoes a migratory insertion into the aryl-palladium bond. nih.gov The final step is a syn β-hydride elimination, which forms the product and a palladium(II) hydride species. Reductive elimination regenerates the Pd(0) catalyst, completing the cycle. nih.gov The regioselectivity of the β-hydride elimination step can be influenced by electronic effects of the substituents on the allylbenzene partner. nih.gov

| Reaction Type | Catalyst System (Example) | Substrates | Key Intermediate | Ref. |

| Allylic Substitution | Pd(0) complex with phosphine ligands | 1,3-Diphenyl-2-propenyl acetate, Soft Nucleophiles | η³-π-Allylpalladium(II) complex | wikipedia.orgorganic-chemistry.org |

| Heck Cross-Coupling | Palladium(II) acetate | Aryl iodide, Allylbenzene | Alkylpalladium species | nih.gov |

Chelate Ligand Applications of Diphosphapropene Analogues in Metal Complexes

Diphosphine ligands are bidentate organophosphorus compounds that are central to modern catalysis, offering enhanced stability and control compared to their monodentate counterparts due to the chelate effect. wikipedia.org Ligands such as 1,3-bis(diphenylphosphino)propane (dppp) are analogues of "diphosphapropene" and are widely used in metal-catalyzed reactions. The structure of these ligands, particularly the length of the hydrocarbon backbone connecting the two phosphorus atoms, dictates the "bite angle" of the ligand. wikipedia.org This angle influences the coordination geometry around the metal center, which in turn affects the selectivity and activity of the catalyst in processes like cross-coupling and hydrogenation. tcichemicals.comcfmot.de

The electronic and steric properties of diphosphine ligands can be precisely tuned by modifying the substituents on the phosphorus atoms (R groups) and the linking backbone. wikipedia.org For instance, bulky, electron-rich trialkylphosphine ligands are highly effective in promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination, which are often rate-limiting in cross-coupling reactions. tcichemicals.com Chiral diphosphine ligands, such as BINAP, have been instrumental in the development of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. acs.org

Hydrofunctionalization Reactions of Unsaturated Systems

Hydrofunctionalization is an atom-economical process that involves the addition of an H-Y bond across an unsaturated C-C bond (alkene, alkyne, or diene). mdpi.com This class of reactions provides direct access to functionalized molecules from simple precursors. While specific studies on the hydrofunctionalization of this compound are not prevalent, the principles can be understood from studies on related unsaturated systems like 1,3-dienes. mdpi.com

Transition-metal catalysis is often employed to facilitate these transformations, which can include hydroamination, hydrocyanation, and hydroalkoxylation. mdpi.com A key challenge in the hydrofunctionalization of unsymmetrical olefins is controlling the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). The choice of metal catalyst and ancillary ligands is critical in directing this selectivity. For conjugated systems like dienes, additional selectivity issues arise, such as 1,2- versus 1,4-addition. mdpi.com Given its structure, the hydrofunctionalization of this compound would involve the addition of an H-Y group across the double bond, with the regioselectivity being influenced by the electronic and steric effects of the two phenyl groups.

Migratory Insertion Mechanisms in Transition Metal Catalysis on Olefins

Migratory insertion is a fundamental elementary step in many organometallic catalytic cycles, including polymerization, hydroformylation, and cross-coupling reactions. scite.ai In the context of transformations involving this compound, the migratory insertion of the olefin into a metal-carbon or metal-hydride bond is a key mechanistic event. nih.govorganic-chemistry.org

The process involves the intramolecular transfer of an anionic ligand (like an alkyl, aryl, or hydride group) from the metal center to one of the carbon atoms of the coordinated olefin. Simultaneously, the other carbon atom of the olefin forms a new bond with the metal. This reaction typically proceeds through a four-membered cyclic transition state and results in the formation of a new, coordinatively unsaturated alkylmetal complex. acs.org The insertion is generally syn, meaning the metal and the migrating group add to the same face of the alkene. This stereospecificity is a crucial factor in controlling the stereochemistry of the final product. The reverse of this process is β-hydride elimination, a common termination step in reactions like the Heck coupling. nih.gov

Carbocation Chemistry and Rearrangements in Diphenylpropene Systems

The electronic structure of this compound, featuring a double bond conjugated with a phenyl group and an additional benzylic position, makes it susceptible to reactions involving carbocation intermediates, particularly under acidic conditions.

Formation and Characterization of Propenyl Cations

In the presence of a strong Brønsted or Lewis acid, the π-electrons of the double bond in this compound can be protonated. nptel.ac.in This protonation follows Markovnikov's rule, where the proton adds to the carbon atom that results in the formation of the more stable carbocation. Protonation at the C2 position would generate a highly stabilized secondary benzylic carbocation at C1.

The resulting 1,3-diphenylpropenyl cation is significantly stabilized by two key effects:

Resonance Delocalization: The positive charge on the benzylic carbon (C1) can be delocalized into the adjacent phenyl ring through resonance.

Hyperconjugation: The adjacent C-H and C-C bonds can also help stabilize the positive charge.

This carbocation intermediate can then undergo various reactions, such as nucleophilic attack or elimination of a proton to form a rearranged alkene. masterorganicchemistry.com The formation of such carbocations is often a key step in acid-catalyzed dimerization or polymerization of alkenes. nptel.ac.in

Carbocation Rearrangement Pathways in the Oxidation of this compound

The oxidation of this compound can proceed through complex reaction mechanisms involving the formation of carbocation intermediates. These carbocations are susceptible to rearrangement, leading to a variety of potential oxidation products. The specific pathways and product distributions are influenced by the reaction conditions and the nature of the oxidizing agent. Understanding these rearrangement pathways is crucial for predicting and controlling the outcome of such oxidation reactions.

In reactions where a carbocation is formed from this compound, such as in the presence of an electrophile or under certain oxidative conditions, the initial carbocation is a resonance-stabilized allylic and benzylic cation. This delocalization of the positive charge across the phenyl ring and the adjacent carbon-carbon double bond contributes significantly to its stability.

The initial electrophilic attack, for instance by a proton (H⁺) in an acid-catalyzed reaction which can be a prelude to oxidation, would likely occur at the terminal carbon of the propene chain (C3), leading to the formation of a secondary carbocation at C2. However, a more stable carbocation is formed if the electrophile adds to the C2 carbon, placing the positive charge at C1, where it is both benzylic and allylic, and therefore highly stabilized by resonance.

This highly stabilized 1,3-diphenylallyl cation is the key intermediate whose fate determines the final product distribution. While this cation is relatively stable, it can still undergo rearrangements to form even more stable intermediates or products under specific reaction conditions. The primary rearrangement pathways involve hydride or phenyl shifts.

A 1,2-hydride shift from C3 to C2 in an initially formed carbocation at C2 would lead to a more stable benzylic carbocation at C3. However, the formation of the 1,3-diphenylallyl cation at C1 is generally favored. Once formed, this cation can be attacked by a nucleophile (such as water or the conjugate base of the acid) at either of the two carbons bearing the partial positive charge (C1 and C3), leading to 1,2- and 1,4-addition products, respectively.

While detailed experimental studies on the specific carbocation rearrangements during the direct oxidation of this compound are not extensively documented in readily available literature, the principles of carbocation chemistry allow for the prediction of potential rearrangement pathways. For instance, if a less stable carbocation were to form, it would rapidly rearrange to the more stable 1,3-diphenylallyl cation.

The following table outlines the potential carbocation intermediates and the corresponding rearranged products that could be expected in an oxidation reaction of this compound that proceeds via a carbocation mechanism. The relative yields of these products would be dependent on the specific reaction conditions, including the oxidant, solvent, and temperature.

Potential Products from Carbocation Intermediates in the Oxidation of this compound

| Initial Carbocation | Rearrangement Pathway | Rearranged Carbocation | Potential Oxidation Product(s) |

| 1,3-Diphenyl-1-propen-2-yl cation | 1,2-Hydride Shift | 1,3-Diphenyl-1-propen-3-yl cation | Ketones, Epoxides |

| 1,3-Diphenyl-1-propen-1-yl cation | (Resonance Stabilized) | 1,3-Diphenyl-1-propen-3-yl cation | Aldehydes, Ketones, Diols |

It is important to note that the actual product distribution can be complex, and other reaction pathways, such as radical mechanisms, may also be involved in the oxidation of this compound, competing with or complementing the carbocationic pathways.

Stereochemical Aspects of 1,3 Diphenyl 1 Propene and Its Derivatives

Stereoselective Synthesis Strategies and Outcomes

The controlled synthesis of specific geometric isomers of 1,3-diphenyl-1-propene and its derivatives is crucial for studying their properties and for their application as synthetic intermediates. Various modern synthetic methods allow for high stereoselectivity. nih.govmdpi.com

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for the stereoselective construction of 1,3-dienes. nih.govmdpi.com The Heck cross-coupling reaction, for instance, has been successfully employed for the synthesis of 1,3-diarylpropene derivatives. The palladium-catalyzed reaction of 2-amidoiodobenzene derivatives with allylbenzenes like estragole (B85927) or eugenol (B1671780) yields the products with high (E) stereoselectivity. nih.gov However, this reaction can produce a mixture of regioisomers, with the ratio being dependent on electronic effects during the β-hydride elimination step. nih.gov

Other prominent cross-coupling strategies include:

Suzuki-Miyaura Coupling : This reaction uses stereo-defined vinyl halides and vinylborane (B8500763) reagents. It is a convenient method, though stereo scrambling can sometimes be an issue. nih.gov The use of alkenyl potassium fluoroborate and alkenyl bromine reagents has been shown to achieve stereoselective synthesis where the geometry of the double bonds is dictated by the starting materials. nih.gov

Negishi Coupling : This method provides an efficient route to construct multi-substituted dienes with high stereoselectivity by coupling alkenyl halides with organozinc reagents. researchgate.net

Olefination reactions, such as the Wittig reaction and its Horner–Wadsworth–Emmons (HWE) variant, are also classic and effective methods for the stereoselective synthesis of alkenes and can be extended to the formation of dienes. nih.gov The choice of reagents and reaction conditions in these methods can be tuned to favor the formation of either the E or Z isomer.

Table 2: Overview of Stereoselective Synthesis Methods for 1,3-Diene Systems

| Method | Typical Reactants | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Heck Cross-Coupling | Aryl halide + Allylbenzene (B44316) | Palladium-catalyzed C-C bond formation. | Often provides high (E) stereoselectivity, but regioselectivity can be a challenge. | nih.gov |

| Suzuki-Miyaura Coupling | Vinyl halide + Vinylborane | Palladium-catalyzed; tolerant of many functional groups. | Stereochemistry of the reactants is generally retained in the product. | nih.govnih.gov |

| Negishi Coupling | Alkenyl halide + Organozinc reagent | High reactivity and stereospecificity. | Excellent control over the geometry of the resulting diene. | researchgate.net |

| Wittig/HWE Olefination | Phosphonium ylide/Phosphonate carbanion + Aldehyde/Ketone | Classic olefination strategy. | Stereoselectivity (E vs. Z) can be controlled by modifying the ylide/carbanion and reaction conditions. | nih.gov |

Diastereoselectivity and Enantioselectivity in Propene Functionalization

Beyond controlling the geometry of the double bond, significant efforts have been directed towards the diastereoselective and enantioselective functionalization of the this compound scaffold and its derivatives. These reactions create new stereocenters on the propene backbone with a high degree of stereocontrol.

Asymmetric catalysis is a primary approach to achieve enantioselectivity. For example, a highly enantioselective method for the catalytic addition of terminal 1,3-diynes to aldehydes was developed using a dinuclear zinc ProPhenol system. nih.gov This transformation generates optically active propargyl alcohols, which are versatile synthetic building blocks. nih.gov The addition of triphenylphosphine (B44618) oxide was found to synergistically enhance the chiral recognition of the catalyst system. nih.gov

Organocatalysis has also emerged as a powerful tool for stereocontrolled functionalization. An enantioselective [3+2] cycloaddition reaction between 2-arylidene-1,3-indandiones (a derivative class of the propenone core) and N-2,2-difluoroethylbenzothiophenone imines has been developed. mdpi.com This reaction, catalyzed by a bifunctional cinchona alkaloid-derived catalyst, efficiently produces complex dispirocyclic compounds containing three stereocenters with generally high yields, diastereoselectivities (up to >20:1 dr), and enantioselectivities (up to 93% ee). mdpi.com The absolute configuration of the product was confirmed by X-ray crystallography, and a plausible mechanism involving a Mannich-type cyclization was proposed. mdpi.com

These examples highlight how the propenyl backbone of this compound derivatives can be functionalized to build molecular complexity with precise control over the three-dimensional arrangement of atoms, paving the way for the synthesis of chiral molecules with potential applications in various fields.

Table 3: Examples of Stereoselective Functionalization

| Reaction Type | Substrates | Catalyst/Reagent System | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|---|

| Diyne Addition | Terminal 1,3-diynes + Aldehydes | Dinuclear zinc ProPhenol catalyst with triphenylphosphine oxide additive. | Optically active propargyl alcohols. | High enantioselectivity. | nih.gov |

| [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones + Benzothiophenone imines | Cinchona alkaloid-derived organocatalyst. | Dispiro[benzothiophenone-indandione-pyrrolidine]s with three stereocenters. | High yields (84–98%), diastereoselectivities (9:1–>20:1 dr), and enantioselectivities (up to 93% ee). | mdpi.com |

Computational and Theoretical Investigations of 1,3 Diphenyl 1 Propene

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a primary method in quantum chemical calculations for its favorable balance of accuracy and computational cost. mdpi.com It is widely used to investigate the molecular and electronic structures of organic compounds, including those with conjugated systems like 1,3-diphenyl-1-propene. DFT calculations can predict geometries, analyze chemical bonding, and explore reaction pathways. researchgate.net For instance, studies on analogous compounds such as 1-(3′,4′-dimethoxyphenyl)propene (DMPP) have utilized DFT to explore complex reaction mechanisms, demonstrating the cleavage of the Cα-Cβ bond in the propenyl side chain. mdpi.com

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the most stable spatial orientation of the two phenyl rings relative to the propene backbone. The flexibility of the molecule arises from the rotation around several single bonds, leading to various possible conformers.

Conformational analysis using DFT can identify the different stable conformers and the transition states that connect them. researchgate.net The process often involves scanning the potential energy surface by systematically changing key dihedral angles. researchgate.net For molecules with similar backbones, like 1,3-difluoropropane, conformational analysis has shown a strong dependence on the polarity of the medium, a factor that would also be relevant for this compound. soton.ac.uk Quantum chemical calculations can determine the number of possible conformers and the influence of environmental factors, such as an aqueous solvent, on their stability. mdpi.com The optimization process yields critical data on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C=C (propene) | 1.34 Å |

| Bond Length | C-C (propene) | 1.50 Å |

| Bond Length | C-C (phenyl-propene) | 1.48 Å |

| Bond Angle | C=C-C (propene) | 125.0° |

| Dihedral Angle | Ph-C=C-C | 180.0° (trans) |

| Dihedral Angle | C=C-C-Ph | Variable |

Note: This table is for illustrative purposes to show typical outputs of a DFT geometry optimization.

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this analysis. youtube.commasterorganicchemistry.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org For conjugated systems like this compound, this gap is typically smaller compared to non-conjugated analogues, leading to characteristic electronic properties. libretexts.org DFT calculations, often at levels like B3LYP/6-311+G(d,p), are used to compute these orbital energies and visualize their distribution across the molecule. researchgate.net This visualization helps identify the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 2: Calculated Electronic Properties for a 1,3-Diphenylpropene (B1239356) Analogue (Illustrative Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: Data is illustrative, based on typical values for similar conjugated systems.

DFT is instrumental in applying Transition State Theory (TST) to understand reaction kinetics. libretexts.orglibretexts.org TST postulates that a reaction proceeds from reactants to products through a high-energy intermediate known as the transition state or activated complex. libretexts.orglibretexts.org By locating the geometry of the transition state on the potential energy surface, DFT calculations can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. libretexts.org

In a study of the reaction mechanism of 1-(3′,4′-dimethoxyphenyl) propene, a compound analogous to this compound, DFT calculations were used to identify four distinct transition states. mdpi.com The kinetic parameters of the reaction were characterized using concepts like the reaction force and the reaction force constant, all derived from the DFT framework. mdpi.com These calculations provide a quantitative understanding of reaction rates and help elucidate complex, multi-step mechanisms. mdpi.comnih.gov

Note: Data is illustrative, based on findings for analogous systems like DMPP. mdpi.com

Molecular Modeling and Simulation of Reaction Mechanisms

Beyond static calculations of structures and energies, molecular modeling is used to simulate the entire course of a chemical reaction. These simulations provide a dynamic picture of bond breaking and formation, allowing researchers to validate or propose reaction mechanisms.

For example, computational studies on the enzymatic degradation of 1-(3′,4′-dimethoxyphenyl) propene (DMPP) detailed a complete reaction pathway. mdpi.com The simulation began with the formation of a cation radical species, followed by a series of non-enzymatic steps including water and oxygen addition, atom reordering, and cleavage of the propenyl side chain to yield the final product. mdpi.com Similarly, kinetic modeling of the hydrogenation of 1-phenyl-1-propyne, a related alkyne, was used to develop a Langmuir-Hinshelwood type model based on a proposed mechanism of competitive adsorption on a catalyst surface. researchgate.net For other related molecules like 1,3-propanediol, mechanistic modeling has been used to compare different potential pathways, such as free-radical versus concerted mechanisms, to determine the most plausible route that matches experimental observations. researchgate.net These simulations are crucial for understanding selectivity and reaction outcomes.

Quantum Chemical Studies on Spectroscopic Properties and Non-Linear Optics

Quantum chemical methods are highly effective in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) can calculate the electronic transitions of a molecule, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net The extensive π-conjugation in this compound, which acts as a chromophore, results in electronic transitions in the UV-Vis region. libretexts.org As conjugation increases in a system, the HOMO-LUMO gap narrows, causing a shift in absorption to longer wavelengths (a bathochromic shift). libretexts.orgnih.gov

Furthermore, the conjugated nature of this compound makes it a candidate for applications in non-linear optics (NLO). Organic molecules with donor-acceptor groups connected by a π-system can exhibit significant NLO responses. nih.govpageplace.de Quantum chemical calculations can predict NLO properties such as the molecular polarizability (α) and the first-order hyperpolarizability (β), which quantify the NLO response. researchgate.netresearchgate.net Studies on similar chalcone (B49325) structures, which share the 1,3-diphenylpropenone core, have used DFT to show their potential for use in NLO devices. researchgate.netresearchgate.net

Table 4: Calculated Non-Linear Optical Properties for a Chalcone Analogue

| Parameter | Value (esu) |

|---|---|

| Dipole Moment (μ) | 3.50 Debye |

| Mean Polarizability (α) | 3.2 x 10⁻²³ |

| First Hyperpolarizability (β_tot) | 1.5 x 10⁻³⁰ |

Note: Data is illustrative, based on findings for N-{4'-[(E)-3-(Fluorophenyl)-1-(phenyl)-prop-2-en-1-one]}. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov While direct QSAR studies on the reactivity of this compound are not prominent, the methodology is broadly applicable.

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors, which can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges), quantify various electronic, steric, and hydrophobic features of the molecules. A statistical model is then built to relate these descriptors to an experimentally measured activity or reactivity. nih.gov For example, a QSAR model could be developed for a series of substituted this compound derivatives to predict their rate of reaction in an electrophilic addition. The resulting model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby guiding experimental efforts toward molecules with desired characteristics. nih.gov

Spectroscopic Characterization Techniques in 1,3 Diphenyl 1 Propene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of 1,3-diphenyl-1-propene in solution. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in both ¹H and ¹³C NMR spectra, the complete carbon-hydrogen framework and the stereochemistry of the double bond can be determined.

The ¹H NMR spectrum provides a wealth of information. The chemical shift of each proton is dependent on its local electronic environment, and the coupling constants (J-values) reveal the number and geometric relationship of neighboring protons.

For this compound, distinct signals are expected for the aromatic, vinylic (alkene), and allylic (methylene) protons. The key to distinguishing between the (E) and (Z) isomers lies in the coupling constant between the two vinylic protons (H-1 and H-2).

For the (E)-isomer , the vinylic protons are trans to each other, resulting in a large coupling constant, typically in the range of 12-18 Hz.

For the (Z)-isomer , the vinylic protons are cis to each other, leading to a smaller coupling constant, generally between 6-12 Hz.

The aromatic protons typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. The allylic methylene (B1212753) protons (-CH₂-) adjacent to the double bond and a phenyl group would appear as a doublet, coupled to the adjacent vinylic proton.

| Proton | (E)-Isomer Chemical Shift (δ, ppm) | (E)-Isomer Multiplicity & J (Hz) | (Z)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Multiplicity & J (Hz) |

| H-1 (vinylic) | ~6.45 | d, J ≈ 15.7 | ~6.40 | d, J ≈ 11.5 |

| H-2 (vinylic) | ~6.30 | dt, J ≈ 15.7, 6.5 | ~5.80 | dt, J ≈ 11.5, 7.0 |

| H-3 (allylic) | ~3.50 | d, J ≈ 6.5 | ~3.60 | d, J ≈ 7.0 |

| Aromatic H | 7.15 - 7.40 | m | 7.15 - 7.40 | m |

Note: Data is illustrative and based on typical values for such structures.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments in the molecule. For this compound, distinct signals are expected for the aromatic, vinylic, and aliphatic carbons. The chemical shifts of the vinylic carbons (C-1 and C-2) and the allylic carbon (C-3) can also differ slightly between the (E) and (Z) isomers due to steric effects.

Aromatic Carbons: Typically resonate in the δ 126-142 ppm region.

Vinylic Carbons (C=C): Resonate in the δ 120-140 ppm region.

Aliphatic Carbon (-CH₂-): The allylic carbon appears at a higher field, generally in the δ 35-45 ppm range.

| Carbon | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) |

| C-1 (vinylic) | ~131.5 | ~130.5 |

| C-2 (vinylic) | ~129.5 | ~128.5 |

| C-3 (allylic) | ~39.0 | ~34.5 |

| Aromatic C (ipso) | ~140.0, ~137.5 | ~139.5, ~137.0 |

| Aromatic C (ortho, meta, para) | 126.0 - 129.0 | 126.0 - 129.0 |

Note: Data is illustrative and based on typical values for such structures.

While ¹H and ¹³C NMR are sufficient for assigning the structure of simple molecules like this compound, more complex analyses, especially for confirming stereochemistry, can be aided by two-dimensional (2D) NMR techniques.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity between adjacent protons. oxinst.com For this compound, it would show a cross-peak between the vinylic protons (H-1 and H-2) and another between the vinylic proton H-2 and the allylic protons (H-3), confirming the -CH=CH-CH₂- spin system. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org To distinguish the (E) and (Z) isomers of this compound, a NOESY experiment would be decisive:

In the (Z)-isomer , the vinylic proton H-1 is spatially close to the allylic protons (H-3). A NOESY cross-peak would be expected between these signals.

In the (E)-isomer , these protons are far apart. Instead, a cross-peak would be observed between the two vinylic protons (H-1 and H-2), which are on the same side of the molecule. youtube.com

These advanced techniques provide unambiguous confirmation of the assignments made from one-dimensional spectra and are indispensable tools in modern structural chemistry. mdpi.com

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, encompassing UV-Visible and fluorescence spectroscopy, is instrumental in elucidating the electronic transitions and the extent of conjugation in this compound. The presence of two phenyl rings and a propenyl chain creates a conjugated system that gives rise to characteristic spectral features.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals key information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. In this compound, the most significant of these are the π → π* transitions, which are characteristic of conjugated systems.

Table 1: Key Electronic Transitions in Phenyl-Propenyl Systems

| Transition Type | Involved Orbitals | Typical Wavelength Range |

| π → π | π bonding to π antibonding | 200-400 nm |

| n → π | Non-bonding to π antibonding | >280 nm |

This table provides a generalized overview of electronic transitions relevant to the chromophore present in this compound.

Fluorescence Spectroscopy in Photochemical Studies

Fluorescence spectroscopy is a powerful tool for investigating the photochemistry of this compound, particularly its photoisomerization between the cis and trans forms. Upon absorption of a photon, the molecule reaches an excited singlet state, from which it can decay back to the ground state through several pathways, including fluorescence emission and isomerization.

The photochemical behavior of this compound is notably dependent on temperature. rsc.org The singlet excited state of this compound decays through both unactivated processes, such as fluorescence and intersystem crossing, and activated processes, namely trans-cis isomerization and phenyl-vinyl bridging. rsc.org This competition between radiative decay (fluorescence) and non-radiative decay pathways (isomerization, etc.) means that the fluorescence quantum yield is intrinsically linked to the efficiency of these other processes. While specific quantum yields for this compound are not detailed in the available literature, studies on similar diphenylpolyenes show that these values can be significantly influenced by the molecular structure and the surrounding environment. The process of photoisomerization often proceeds through a conical intersection, and the efficiency of this process can dictate the observed fluorescence. massbank.eu For instance, in some diarylethenes, the trans to cis photoisomerization and fluorescence are not the only deactivation pathways, with solvent-dependent access to other electronic states leading to non-reactive radiationless decay. massbank.eu

Mass Spectrometry (MS) and hyphenated techniques (e.g., LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The molecular formula of this compound is C15H14, corresponding to a molecular weight of approximately 194.27 g/mol . chemicalbook.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. The fragmentation of the 1,3-diphenylpropene (B1239356) ion-radical has been noted to involve the loss of methyl (•CH3), ethyl (•C2H5), and vinyl (•C2H3) radicals. aip.org The molecular ion peak is expected at an m/z of 194. A prominent fragment is often the tropylium (B1234903) ion ([C7H7]+) at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. Another significant fragment would be the phenyl cation ([C6H5]+) at m/z 77. The fragmentation pattern provides a fingerprint for the molecule, allowing for its identification and differentiation from its isomers.

Table 2: Postulated Mass Spectrometry Fragmentation of this compound

| m/z | Postulated Fragment Ion | Formula |

| 194 | Molecular Ion | [C15H14]•+ |

| 179 | Loss of methyl radical | [C14H11]+ |

| 165 | Loss of ethyl radical | [C13H9]+ |

| 117 | Loss of benzyl radical | [C9H9]+ |

| 91 | Tropylium ion | [C7H7]+ |

| 77 | Phenyl cation | [C6H5]+ |

This table is based on general fragmentation principles and specific literature mentions of radical loss. aip.org The relative intensities would require experimental data.

X-ray Crystallography for Solid-State Structural Determination

While a crystal structure for this compound itself is not readily found in the reviewed crystallographic databases, data for closely related compounds offer valuable insights. For example, the crystal structure of (E)-1,3-diphenyl-2-propen-1-one, which shares the diphenylpropenyl framework, has been determined. researchgate.net Similarly, the crystal structure of 1,3-diphenylpropan-1-one, a saturated analogue, has been reported to be orthorhombic with the space group P21/n. libretexts.org For 2,3-diaza-1,3-diphenylpropene, the crystal system is monoclinic with the space group P2(1)/c. The lack of a published crystal structure for this compound suggests that obtaining suitable single crystals for X-ray diffraction may be challenging, or the data may not be publicly available. The determination of its crystal structure would be a valuable contribution to the field, providing a definitive reference for its solid-state conformation and intermolecular interactions.

Table 3: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 1,3-Diphenylpropan-1-one | Orthorhombic | P21/n | a = 10.583 Å, b = 24.441 Å, c = 8.755 Å | libretexts.org |

| 2,3-Diaza-1,3-diphenylpropene | Monoclinic | P2(1)/c | a = 25.169 Å, b = 3.9690 Å, c = 30.130 Å, β = 113.79° | |

| (E)-1,3-Diphenyl-2-propen-1-one | Orthorhombic | Pbcn | a = 10.932 Å, b = 11.860 Å, c = 17.996 Å | researchgate.net |

This table provides a comparative look at the crystallographic data of compounds structurally similar to this compound.

Applications of 1,3 Diphenyl 1 Propene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While direct, extensive literature on 1,3-diphenyl-1-propene as a primary starting material for complex natural product synthesis is not abundant, its structural motif is a recurring feature in various synthetic intermediates. The reactivity of the double bond and the flanking phenyl groups allows for a range of chemical transformations, making it a valuable precursor for more functionalized molecules.

One notable reaction involving 1,3-diphenylpropene (B1239356) is its photolytic cyclization. Upon irradiation, it can undergo an intramolecular [2+2] cycloaddition to form 1,2-diphenylcyclopropane. This photochemical transformation provides a pathway to cyclopropane derivatives, which are important structural motifs in numerous biologically active compounds and pharmaceuticals. The quantum yield of this cyclization has been reported to be 5 x 10⁻³. A proposed mechanism for this reaction involves the formation of diradical intermediates chemeo.com.

Furthermore, derivatives of the 1,3-diphenylpropane (B92013) skeleton, which can be accessed from this compound through reduction, serve as precursors to various complex molecules. For instance, the synthesis of (dl)-1,3-diphenyl-1,3-propanediamines has been achieved with high diastereoselectivity. These diamines are important building blocks for the synthesis of ligands for asymmetric catalysis and other complex nitrogen-containing molecules nist.gov.

The related compound, 1,3-diphenyl-2-propen-1-one (chalcone), which shares the diphenylpropene core, is widely recognized as a key intermediate in the synthesis of a variety of heterocyclic compounds, including pyrazolines, thiazines, and pyrimidines chemeo.comnih.gov. Although distinct from this compound, the synthetic utility of chalcones highlights the potential of the diphenylpropene framework in constructing diverse molecular architectures.

Contributions to Polymer Chemistry and Polymerization Mechanism Studies

The presence of a polymerizable double bond in this compound makes it a monomer of interest in polymer chemistry. While it may not be as commonly used as commodity monomers, its polymerization and the properties of the resulting polymer provide valuable insights into polymerization mechanisms.

Studies on the photolysis of 1,3-diphenylpropene have indicated the formation of polymeric materials as a competing process to cyclization chemeo.com. Although not a controlled polymerization method, this observation points to the molecule's propensity to form long-chain structures under certain conditions.

The study of the polymerization of 1,3-dienes, a class of compounds to which this compound belongs, is crucial for understanding the synthesis of synthetic rubbers and elastomers. Anionic and cationic polymerization are common methods for polymerizing dienes. The specific microstructure of the resulting polymer (e.g., 1,4-cis, 1,4-trans, 1,2-, or 3,4-addition) is highly dependent on the catalyst, solvent, and monomer structure. Research in this area provides fundamental knowledge applicable to the polymerization of substituted dienes like this compound acs.orgmdpi.com.

For instance, the anionic polymerization of 1,3-pentadiene, a structurally simpler analog, has been studied in detail, revealing the formation of polymers with different microstructures depending on the reaction conditions mdpi.com. Such studies on model compounds help in predicting and controlling the polymerization of more complex dienes.

Furthermore, the investigation of cationic polymerization of 1,3-dienes like isoprene has shed light on mechanisms of unsaturation loss and branching in the resulting polymers chemsrc.com. These mechanistic insights are transferable to the study of the polymerization of this compound, helping to understand potential side reactions and to design strategies for synthesizing well-defined polymers.

Development of Catalytic Systems and Ligands Utilizing Diphenyl-Bridged Structures

The 1,3-diphenylpropane backbone, readily accessible from this compound, serves as a scaffold for the design of bidentate ligands for transition metal catalysis. The phenyl groups can be functionalized with donor atoms like phosphorus or nitrogen, creating chelating ligands with specific steric and electronic properties.

The synthesis of 1,3-diphenylpropane derivatives has been reported, and these compounds are potential precursors for new ligands byjus.com. By introducing coordinating groups onto the phenyl rings or the propane chain, it is possible to create a variety of bidentate and potentially tridentate ligands. The flexibility or rigidity of the three-carbon bridge can influence the bite angle of the resulting chelating ligand, which is a critical parameter in determining the outcome of catalytic reactions.

Although direct examples of catalytic systems derived from this compound are not extensively documented in the provided search results, the principles of ligand design and the synthesis of related diphenyl-bridged structures strongly suggest the potential of this scaffold in the development of new catalysts.

Use as a Model Compound for Studies of Molecular Interactions and Packing

The relatively simple yet non-planar structure of this compound makes it an interesting model compound for studying non-covalent interactions and molecular packing in the solid state. The interplay of π-π stacking interactions between the phenyl rings and van der Waals forces governs the crystal packing of such molecules.

While a detailed crystal structure analysis of this compound was not found in the initial search results, studies on the closely related compound 1,3-diphenylpropan-1-one provide valuable insights. The stereochemistry of this compound reveals that the phenyl rings are twisted with respect to each other and the central propanone moiety. The molecular interactions in its crystal structure are primarily based on weak van der Waals attractions researchgate.net. This suggests that the packing in this compound would also be influenced by the orientation of the phenyl groups to minimize steric hindrance and maximize attractive van der Waals forces.

The conformational flexibility of the propenyl chain in this compound allows for different spatial arrangements of the phenyl rings, which can lead to different packing motifs in the solid state. Understanding these packing arrangements is crucial for predicting the physical properties of organic materials, such as melting point, solubility, and even solid-state reactivity.

Furthermore, studies on the photoisomerization of related compounds like cis,cis-1,4-diphenyl-1,3-butadiene in the solid state highlight the importance of the crystal lattice in directing the outcome of a chemical reaction researchgate.net. The constraints of the packed environment can favor specific reaction pathways that are not observed in solution. As such, this compound can serve as a model system to investigate how crystal engineering principles can be used to control solid-state reactivity.

Future Research Trajectories for 1,3 Diphenyl 1 Propene Chemistry

Discovery of Novel Synthetic Pathways and Catalytic Systems

The classical synthesis of 1,3-diphenyl-1-propene derivatives often relies on the Claisen-Schmidt condensation. However, current research is actively seeking more efficient, selective, and sustainable alternatives. A significant area of focus is the development of novel catalytic systems that offer superior control over the reaction process.

One promising avenue is the use of transition-metal catalysis for the direct and site-selective modification of aromatic rings, a process known as C-H activation. researchgate.netnumberanalytics.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and improving atom economy. researchgate.net For instance, cobalt-catalyzed cycloaddition reactions of 1,6-diynes have been shown to produce 1,3-diarylpropane derivatives, which are structurally related to this compound. researchgate.net

Furthermore, research into stereoselective synthesis is crucial for accessing specific isomers of this compound. Nickel-catalyzed four-component reactions have emerged as a powerful tool for the chemo-, regio-, and stereoselective synthesis of polysubstituted 1,3-dienes. nih.gov These methods allow for the construction of complex molecular architectures from simple precursors in a single step. The development of novel ligands is also a key aspect of enhancing catalyst performance, enabling better control over activity, selectivity, and stability. numberanalytics.com

The following table summarizes some of the emerging catalytic systems for the synthesis of this compound and related compounds:

| Catalytic System | Reaction Type | Advantages |

| Transition Metal Catalysis (e.g., Pd, Co) | C-H Activation, Cycloaddition | High atom economy, site-selectivity, shorter synthetic routes. researchgate.netnumberanalytics.comresearchgate.net |

| Nickel Catalysis | Four-Component Reactions | High stereoselectivity, construction of complex dienes. nih.gov |

| Zinc-based Catalysis | Reactions with cyclopropenes | Control over E/Z selectivity, mild reaction conditions. rsc.org |

Elucidation of Intricate Reaction Mechanisms and Intermediates

A deeper understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and for controlling reaction outcomes. Future research will increasingly focus on the detailed elucidation of the mechanisms governing the formation and transformation of this compound. This includes the identification and characterization of transient intermediates.

For example, in reactions involving N-heterocyclic carbenes (NHCs) with chalcones, the formation of deoxy-Breslow intermediates has been studied. rsc.org The isolation and characterization of such intermediates, for instance through spectroscopic techniques like NMR and X-ray crystallography, provide invaluable insights into the reaction pathway. rsc.org

Mechanistic studies are also crucial for understanding and controlling isomerization processes. For instance, the photoisomerization of related diene systems, such as 1,4-diphenyl-1,3-butadiene, has been investigated to understand the underlying mechanisms, like the bicycle-pedal mechanism in the solid state. researchgate.net The study of reaction kinetics, including the determination of rate constants and activation energies, will also be essential for optimizing reaction conditions and improving yields. purdue.edu

Key research directions in this area will involve:

Spectroscopic Characterization: The use of advanced spectroscopic techniques (e.g., time-resolved spectroscopy) to detect and characterize short-lived reaction intermediates.

Isotopic Labeling Studies: The use of isotopes to trace the movement of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Kinetic Analysis: Detailed kinetic studies to understand the factors influencing reaction rates and to build predictive models for reaction outcomes.

Advancements in Computational Predictions and Theoretical Frameworks

Computational chemistry has become an indispensable tool in modern chemical research, and its application to the study of this compound is set to expand significantly. Density Functional Theory (DFT) and other high-level ab initio methods are being used to investigate reaction mechanisms, predict molecular properties, and guide the design of new experiments. mdpi.comresearchgate.net

DFT calculations can be employed to study the regioselectivity and stereoselectivity of reactions, such as 1,3-dipolar cycloadditions, by analyzing the frontier molecular orbitals and calculating activation barriers for different reaction pathways. researchgate.netresearchgate.net This theoretical insight can help in selecting the appropriate reaction conditions to favor the formation of a desired product.

Furthermore, computational methods are being used to predict the electronic and optical properties of this compound derivatives. researchgate.netbohrium.comresearchgate.netmdpi.comspringerprofessional.de Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra and to understand the nature of electronic transitions within the molecule. researchgate.netbohrium.com This is particularly relevant for the development of new materials with specific optical properties, such as those for use in organic light-emitting diodes (OLEDs) or as nonlinear optical materials. researchgate.netbohrium.com

Future computational work will likely focus on:

Development of more accurate and efficient computational methods: To handle larger and more complex systems.

Multi-scale modeling: Combining quantum mechanics with molecular mechanics to study reactions in realistic solvent environments.

Machine learning and AI: To accelerate the discovery of new reactions and materials by predicting their properties and reactivity. rsc.org

Exploration of New Applications in Advanced Materials Science and Engineering

The unique structural and electronic properties of this compound and its derivatives make them attractive building blocks for the creation of advanced materials. Future research will explore their potential in a variety of applications, from polymers to photoresponsive systems.

In polymer science, the incorporation of the this compound motif into polymer backbones can lead to materials with interesting properties. For example, poly(disubstituted acetylenes) are a class of conjugated polymers that can exhibit strong fluorescence, and their properties can be tuned by copolymerization. mdpi.com The synthesis of hyperbranched polymers through cobalt-catalyzed cycloaddition polymerization of diynes containing the 1,3-diarylpropane structure is another area of active research. researchgate.net

The reactivity of the diene system in this compound also allows for its use in Diels-Alder reactions, a powerful tool for the construction of complex, three-dimensional structures. This opens up possibilities for the synthesis of novel scaffolds for applications in medicinal chemistry and materials science. The photoisomerization properties of some diarylpropenes also suggest potential applications in the development of photoresponsive materials, such as molecular switches and data storage devices. researchgate.net

The following table highlights potential applications of this compound derivatives in materials science:

| Application Area | Relevant Properties | Research Direction |

| Polymer Chemistry | Conjugated backbone, tunable fluorescence | Synthesis of novel luminescent and conductive polymers. mdpi.com |

| Organic Electronics | π-conjugated system, charge transport | Development of materials for OLEDs and organic solar cells. researchgate.netmdpi.com |

| Photoresponsive Materials | Photoisomerization | Creation of molecular switches and optical data storage media. researchgate.net |

| Complex Molecule Synthesis | Dienyl reactivity | Use as building blocks in Diels-Alder reactions for drug discovery and materials synthesis. |

Development of Sustainable and Environmentally Benign Chemical Transformations

In line with the growing emphasis on green chemistry, a major future research trajectory for this compound chemistry is the development of more sustainable and environmentally friendly synthetic methods. This involves the use of renewable resources, the reduction of waste, and the use of less hazardous reagents and solvents.

Biocatalysis is emerging as a powerful tool for the green synthesis of chemicals. manchester.ac.uknih.govnih.gov The use of enzymes, either isolated or in whole-cell systems, can enable highly selective transformations under mild reaction conditions, often in aqueous media. nih.gov Research into the use of biocatalysts for the synthesis and modification of this compound derivatives is a promising area for future exploration.

Continuous flow chemistry is another technology that offers significant advantages in terms of sustainability and efficiency. rsc.orgnih.govresearchgate.netnih.govresearchgate.net Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and the potential for safer handling of hazardous intermediates. researchgate.net The integration of continuous flow systems with catalytic processes, including photocatalysis and electrochemistry, will likely lead to the development of highly efficient and scalable methods for the synthesis of this compound and its derivatives. rsc.org

The principles of green chemistry will guide future research in this area, with a focus on:

Use of renewable feedstocks: Exploring bio-based starting materials for the synthesis of this compound.

Atom economy: Designing reactions that maximize the incorporation of starting materials into the final product.

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Energy efficiency: Developing reactions that proceed at lower temperatures and pressures, potentially through the use of highly active catalysts or alternative energy sources like microwave or ultrasound irradiation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Diphenyl-1-propene, and how do reaction parameters influence yield and stereochemistry?